molecular formula C6H7NO4 B1296851 (2,5-Dioxopyrrolidin-3-yl)acetic acid CAS No. 6324-87-4

(2,5-Dioxopyrrolidin-3-yl)acetic acid

Cat. No. B1296851
CAS RN: 6324-87-4
M. Wt: 157.12 g/mol
InChI Key: BUOBSJLBSQRFHS-UHFFFAOYSA-N
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Description

“(2,5-Dioxopyrrolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C6H7NO4 . It has a molecular weight of 157.13 . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “(2,5-Dioxopyrrolidin-3-yl)acetic acid” is 1S/C6H7NO4/c8-4-1-3(2-5(9)10)6(11)7-4/h3H,1-2H2,(H,9,10)(H,7,8,11) .

Scientific Research Applications

Synthesis and Structural Applications

  • Cyclic γ-Aminobutyric Acid Analogues : A study by Petz, Allmendinger, Mayer, and Wanner (2019) describes the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, employing intermolecular [2+2]-photocycloaddition, which is a significant contribution to the field of organic synthesis (Petz et al., 2019).

  • Molecular Conformation Studies : The research by Chui, Dolzhenko, Kolotova, Kozminykh, Heng, and Khrustalev (2004) on (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids highlights the molecular conformations of these products in solution and in crystal form, offering insights into their structural characteristics (Chui et al., 2004).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-4-1-3(2-5(9)10)6(11)7-4/h3H,1-2H2,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOBSJLBSQRFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283473, DTXSID20990732
Record name (2,5-dioxopyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid

CAS RN

6324-87-4, 705279-41-0
Record name NSC31727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-dioxopyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,5-Dioxopyrrolidin-3-yl)acetic acid

Citations

For This Compound
3
Citations
A Sadiq, MH Mahnashi, BA Alyami, YS Alqahtani… - Bioorganic …, 2021 - Elsevier
Dual inhibition of the enzymatic pathways of cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX) is a rational approach for develo** more efficient and safe anti-inflammatory …
Number of citations: 35 www.sciencedirect.com
J Fu, H Wang, C Dong, C **, J **e, S Lai, R Chen… - Bioorganic …, 2021 - Elsevier
Fifteen new water-soluble alkaloids were obtained from the fresh herbs of Portulaca oleracea L. The structures of 15 alkaloids 1–15 were established according to spectroscopic data, …
Number of citations: 10 www.sciencedirect.com
H Yu, YW Yi'an Shi, Y Yang, Y Li, Y Chen - 亚洲传统医药, 2023 - asianjtm.syphu.edu.cn
Portulaca oleracea (P. oleracea) is a traditional Chinese herbal that has the effects of soothing the liver and clearing collaterals, strengthening the spleen and stomach, moistening the …
Number of citations: 0 asianjtm.syphu.edu.cn

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